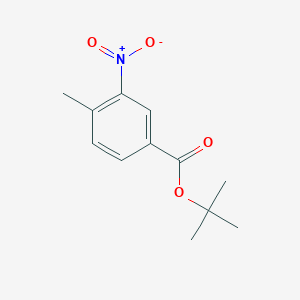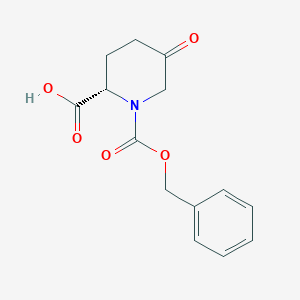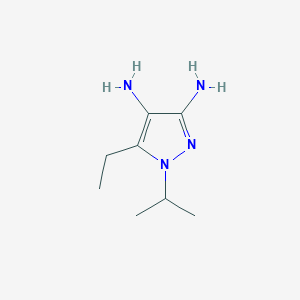![molecular formula C16H34O6Si2 B172035 Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 197013-45-9](/img/structure/B172035.png)
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate” is also known as Diisopropyl tartrate (DIPT). It is a diester of tartaric acid and has two chiral carbon atoms, giving rise to three stereoisomeric variants . It is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals .
Synthesis Analysis
The main application of DIPT is in Sharpless epoxidation, where it serves as a chiral ligand to titanium after reaction with titanium isopropoxide . Efficient and selective methods have been developed for the synthesis of previously unknown organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis[3-(trimethylsilyl) prop-2-yn-1-yl] selenide by reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates .Molecular Structure Analysis
The molecular formula of DIPT is C10H18O6, and it has a molar mass of 234.25 g/mol . The InChI key is XEBCWEDRGPSHQH-YUMQZZPRSA-N .Chemical Reactions Analysis
As mentioned earlier, DIPT is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals . Its main application is in Sharpless epoxidation, where it serves as a chiral ligand to titanium after reaction with titanium isopropoxide .Physical and Chemical Properties Analysis
DIPT has a density of 1.117 g/mL and a boiling point of 152 °C (306 °F; 425 K) at 16 kPa . It is slightly soluble in water .Mechanism of Action
Properties
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZEIUCUCCYIA-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628456 |
Source


|
| Record name | Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197013-45-9 |
Source


|
| Record name | Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)
![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)



![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)


![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)


![5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B171995.png)

